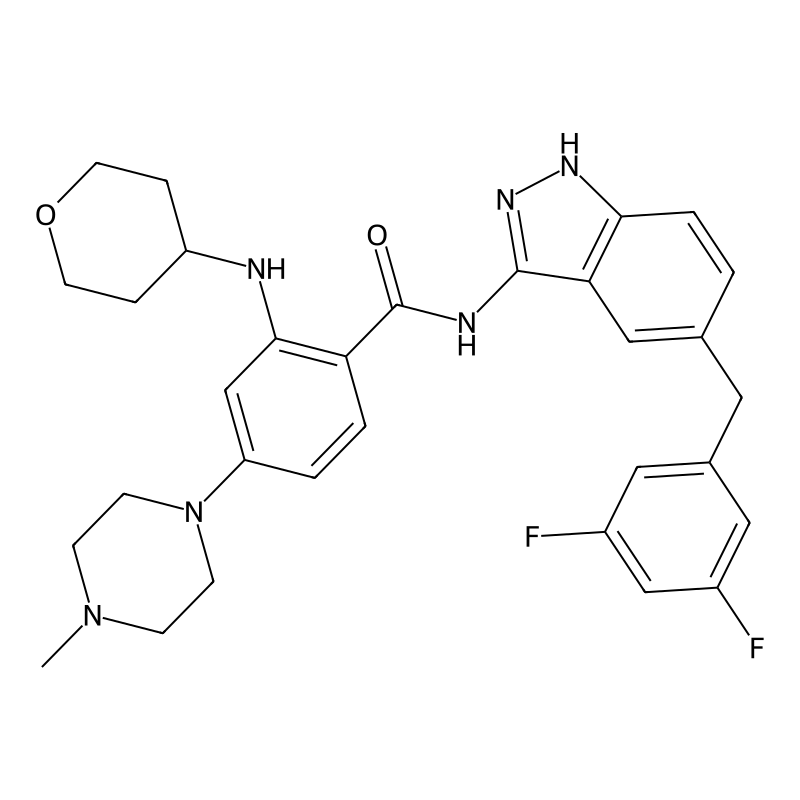

Entrectinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Analysis: Entrectinib's Mechanisms through PI3K-AKT and TGF-β Signaling Pathways

Drug Overview and Clinical Significance

Entrectinib (Rozlytrek) is an orally active small-molecule inhibitor that targets tyrosine receptor kinases including NTRK (TRKA, TRKB, TRKC), ROS1, and ALK. It received regulatory approval for treating NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC), representing a significant advancement in precision oncology for patients with these specific molecular alterations [1] [2]. The drug was specifically engineered to penetrate the blood-brain barrier effectively, making it particularly valuable for treating and preventing central nervous system metastases, which commonly occur in ROS1-positive NSCLC patients [2].

The clinical development of this compound has demonstrated impressive efficacy in multiple trials. In the phase 2/3 BFAST trial focusing on ROS1-positive advanced NSCLC identified through liquid biopsy, this compound achieved an objective response rate (ORR) of 81.5% with a median duration of response of 13.0 months [2]. These results were consistent with earlier integrated analyses of this compound in tissue-identified ROS1-positive NSCLC, which reported investigator-assessed ORR of 73.4% [2]. Despite this remarkable anticancer efficacy, this compound treatment is associated with significant CNS-related toxicities that limit its clinical application, including fatigue (45%), taste disturbance (42.3%), dysesthesia (29.0%), cognitive impairment (24.2%), and peripheral sensory neuropathies (18%) [3]. Until recently, the molecular mechanisms underlying these adverse effects remained elusive, prompting investigations into its impact on key signaling pathways in neural cells.

Mechanisms of Neurotoxicity: PI3K-AKT and TGF-β Pathway Inhibition

Recent research has revealed that this compound induces nerve cell damage through downregulation of thrombospondin-1 (THBS1) and subsequent inhibition of PI3K-AKT and TGF-β signaling pathways [3] [4]. These pathways are critically involved in regulating neuronal survival, proliferation, and apoptosis, providing a mechanistic explanation for the observed CNS toxicities.

PI3K-AKT Signaling Disruption

The PI3K-AKT pathway represents a crucial intracellular signaling cascade that regulates diverse cellular functions including metabolism, growth, proliferation, and survival [5]. This pathway is activated when receptor tyrosine kinases (such as TRK receptors) induce production of phosphatidylinositol (3,4,5) trisphosphates (PIP3) by phosphoinositide 3-kinase (PI3K). These lipids serve as plasma membrane docking sites for proteins including Akt and its upstream activator PDK1. Akt is then phosphorylated at Thr308 by PDK1 (leading to partial activation) and at Ser473 by mTORC2 (stimulating full enzymatic activity) [5].

- Experimental Evidence: In nerve cell models (PC12, HT22, and SK-N-SH), this compound treatment resulted in significant downregulation of PI3K, AKT, and phosphorylated AKT (p-AKT) expression levels [3]. The inhibition of this survival pathway directly contributed to decreased cell viability and increased apoptosis observed in these neuronal models.

- Functional Consequences: The PI3K-AKT pathway is critically involved in cell survival through direct inhibition of pro-apoptotic proteins like Bad and regulation of transcription factors like FoxO [5]. Its dysregulation has been implicated in various neurological diseases, providing a plausible mechanism for this compound's neurotoxic effects.

TGF-β Signaling Inhibition

The TGF-β signaling pathway is an evolutionarily conserved family of secreted polypeptide factors that regulate many aspects of physiological embryogenesis and adult tissue homeostasis [6]. TGF-β represents one of the most researched profibrotic cytokines that plays a central regulatory role in diverse cellular processes [7]. The pathway operates through a sophisticated activation mechanism where TGF-β is synthesized as a latent complex that requires proteolytic activation before signaling [6].

- Mechanistic Insights: this compound treatment was found to downregulate TGF-β1 expression in nerve cells, disrupting this critical signaling pathway [3]. The TGF-β pathway normally mediates its effects through receptor serine/threonine kinases that phosphorylate SMAD proteins, which then regulate expression of target genes involved in proliferation, differentiation, and apoptosis [6].

- THBS1 Connection: Thrombospondin-1 (THBS1) has been identified as a major activator of TGF-β signaling in various cellular contexts [3] [4]. The downregulation of THBS1 by this compound represents a key molecular event that contributes to the inhibition of TGF-β pathway activity, creating a cascade of detrimental effects on neuronal survival.

Integrated Pathway Model

The following diagram illustrates the proposed mechanism of this compound-induced nerve cell damage through coordinated inhibition of these critical signaling pathways:

Figure 1: Proposed mechanism of this compound-induced nerve cell damage involving THBS1 downregulation and inhibition of PI3K-AKT and TGF-β signaling pathways.

Rescue Experiments and Therapeutic Potential

Importantly, researchers demonstrated that THBS1 overexpression could significantly rescue nerve cells from this compound-induced damage and reverse the abnormalities in both PI3K-AKT and TGF-β signaling pathways [3]. This finding identifies THBS1 as a potential therapeutic target for preventing or mitigating the CNS-related toxicities associated with this compound therapy, offering promising directions for future clinical interventions.

Quantitative Experimental Data

Cellular Viability and Proliferation Impact

Table 1: this compound's effects on nerve cell viability and proliferation across multiple cell models

| Cell Line | Cell Type | This compound Concentration | Viability Reduction | Proliferation Inhibition | Apoptosis Induction |

|---|---|---|---|---|---|

| PC12 | Rat adrenal pheochromocytoma | 2.3 μmol/L | Significant | Significant | Significant [3] |

| HT22 | Mouse hippocampal neuron | 4.2 μmol/L | Significant | Significant | Significant [3] |

| SK-N-SH | Human neuroblastoma | 4.3 μmol/L | Significant | Significant | Significant [3] |

Molecular Expression Changes

Table 2: Quantitative changes in key molecular markers following this compound treatment in nerve cells

| Molecular Marker | Function | Expression Change Post-Entrectinib | Rescue by THBS1 Overexpression |

|---|---|---|---|

| THBS1 (Thrombospondin-1) | TGF-β activation, cell adhesion | Downregulated [3] | Complete (by experimental design) |

| TGF-β1 | Profibrotic cytokine, apoptosis regulation | Downregulated [3] | Significant rescue observed [3] |

| PI3K | Lipid kinase, AKT activation | Downregulated [3] | Significant rescue observed [3] |

| AKT | Serine/threonine kinase, survival signaling | Downregulated [3] | Significant rescue observed [3] |

| p-AKT (phosphorylated AKT) | Activated AKT, survival signaling | Downregulated [3] | Significant rescue observed [3] |

Experimental Protocols and Methodologies

Cell Culture and Treatment

The investigation of this compound's mechanisms employed three distinct nerve cell models to ensure comprehensive assessment across different neuronal contexts [3]:

- PC12 Cells: Rat adrenal pheochromocytoma cells (from Shanghai Fuheng Biotechnology), cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin [3].

- HT22 Cells: Mouse hippocampal neuron cells, cultured in DMEM medium with 10% FBS and 1% penicillin/streptomycin [3].

- SK-N-SH Cells: Human neuroblastoma cells, cultured in DMEM medium with 10% FBS and 1% penicillin/streptomycin [3].

All cells were maintained at 37°C with 5% CO₂ atmosphere. For experiments, cells were treated with this compound (HY-12678, MedChemExpress) at concentrations ranging from 0.5 to 20 μmol/L for 48 hours to establish dose-response relationships [3].

Assessment Techniques

The experimental workflow incorporated multiple complementary approaches to comprehensively evaluate this compound's effects:

Figure 2: Comprehensive experimental workflow used to elucidate this compound's mechanisms of nerve cell damage.

Viability and Proliferation Assays:

- CCK-8 Assay: Cellular viability was estimated using EnoGene Cell Counting Kit-8 according to manufacturer's protocols [3].

- Colony Formation Assay: Crystal violet staining was used to evaluate long-term proliferation capacity after this compound treatment [3].

- EdU Incorporation Assay: BeyoClick EdU-555 cell proliferation detection kit was employed to measure DNA synthesis and cell proliferation rates [3].

Apoptosis Measurement:

- Flow Cytometry: Annexin V-FITC/PI apoptosis detection kit was used to quantify apoptotic cells following this compound treatment according to established protocols [3].

Transcriptome Analysis:

- RNA Sequencing: Transcriptome sequencing technology was performed to identify differentially expressed genes after this compound exposure [3].

- Bioinformatic Analysis: Gene ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis, and gene set enrichment analysis (GSEA) were applied to predict potential functions of differentially expressed genes [3].

Molecular Validation:

- qRT-PCR: Quantitative real-time polymerase chain reaction was performed using Evo M-MLV RT mix kit and AceQ Universal SYBR qPCR master mix to measure THBS1 expression levels [3].

- Western Blotting: Protein expressions of THBS1, TGF-β1, PI3K, AKT, and p-AKT were measured using specific antibodies with GAPDH as loading control [3].

Rescue Experiments:

- THBS1 Overexpression: THBS1 overexpression plasmids (synthesized by Corues Biotechnology) were transfected using lipofectamine 3000 transfection reagent to validate functional rescue of nerve cell damage [3].

Paradoxical Therapeutic Application in Pulmonary Fibrosis

Interestingly, while this compound demonstrates inhibitory effects on TGF-β signaling in neural contexts that contribute to neurotoxicity, this same mechanism has been explored as a potential therapeutic benefit in fibrotic conditions. Research in bleomycin-induced pulmonary fibrosis models revealed that this compound could ameliorate lung fibrosis by inhibiting the TGF-β1 signaling pathway [7].

In these studies, this compound treatment at doses of 20, 40, and 60 mg·kg⁻¹ significantly reduced hydroxyproline content (indicating reduced collagen deposition) and decreased the area of pulmonary fibrosis in mouse models [7]. This apparent paradox highlights the context-dependent nature of TGF-β signaling inhibition—detrimental in neuronal health but potentially beneficial in fibrotic disorders where TGF-β pathway overactivation drives disease progression.

Conclusion and Research Implications

The discovery that this compound induces nerve cell damage through coordinated inhibition of PI3K-AKT and TGF-β signaling pathways via THBS1 downregulation provides crucial insights into its CNS-related toxicities. These findings offer potential therapeutic targets, particularly THBS1 overexpression strategies, for mitigating adverse effects while preserving this compound's anticancer efficacy.

References

- 1. Clinical Review - this compound (Rozlytrek) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound in ROS1-positive advanced non-small cell lung ... [nature.com]

- 3. This compound can induce nerve cell damage by inhibiting PI3K ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound can induce nerve cell damage by inhibiting ... [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling [cellsignal.com]

- 6. TGF-β Signaling - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates bleomycin-induced pulmonary ... [sciencedirect.com]

Entrectinib metabolism CYP3A4 active metabolite M5

Metabolic Pathway and Clinical DDI Evidence

The metabolism of entrectinib and the resulting DDIs have been rigorously evaluated through clinical studies. The diagram below outlines the key metabolic pathway and the observed effects of co-administered drugs.

This compound Metabolism and Key Drug-Drug Interactions

Clinical studies have quantified the profound impact of CYP3A4 modulators, as shown in the table below.

| Precipitant Drug | Effect on this compound AUC | Effect on this compound Cmax | Effect on M5 Exposure |

|---|---|---|---|

| Itraconazole (Strong Inhibitor) | Increase of 504% [1] | Increase of 73% [1] | Data not reported in study |

| Rifampin (Strong Inducer) | Decrease of 77% [1] | Decrease of 56% [1] | Data not reported in study |

| Moderate Inhibitors (e.g., Fluconazole) | Model-predicted increase of 2.2- to 3.1-fold [2] | Model-predicted increase (specific value not stated) [2] | Model-predicted ~2-fold average increase [2] |

| Moderate Inducers (e.g., Carbamazepine) | Model-predicted decrease of 45-79% [2] | Model-predicted decrease (specific value not stated) [2] | Model-predicted ~50% average decrease [2] |

PBPK Modeling and Regulatory Applications

Physiologically-based pharmacokinetic (PBPK) modeling has been central to characterizing the pharmacokinetics of this compound and M5 and supporting regulatory decisions.

- Model Development and Qualification: A combined PBPK model for this compound and M5 was established and refined using data from a clinical DDI study with itraconazole [2]. The model successfully predicted the effects of various moderate CYP3A4 inhibitors and inducers on the exposure of both compounds, meeting standard predictive performance criteria [2].

- Extrapolation to Pediatric Populations: The adult PBPK model was extrapolated to pediatric patients (≥2 years old) to predict DDIs and recommend dose adjustments when this compound is co-administered with CYP3A4 inhibitors, informing the approved drug label without the need for additional clinical studies [3].

Analytical and In Vitro Methodologies

Specific methodologies are required to study this compound's pharmacokinetics and interaction potential.

- Bioanalytical Method for Quantification: A sensitive and validated UPLC-MS/MS method has been developed for quantifying this compound in human plasma. Key parameters include:

- In Vitro Transport and Metabolism Studies: Experiments using MDCKII cells overexpressing specific transporters demonstrated that this compound is a potent inhibitor of the ABCB1 (P-glycoprotein) efflux transporter but is a poor substrate for it [5]. This suggests this compound may cause DDIs by inhibiting ABCB1 but is unlikely to be a victim of ABCB1-mediated efflux.

Key Takeaways for Researchers

- CYP3A4 is Central: this compound's metabolism and its DDI profile are dominated by CYP3A4, necessitating careful management of co-medications.

- Active Metabolite Contributes to Efficacy and Exposure: The equipotent M5 metabolite, with a longer half-life, contributes to the drug's overall efficacy and must be accounted for in pharmacokinetic models and DDI assessments.

- Model-Informed Drug Development (MIDD) is Feasible: PBPK modeling has been successfully applied to support regulatory submissions and justify dosing recommendations in both adults and children, reducing the need for multiple clinical DDI studies.

References

- 1. In vitro and clinical investigations to determine the drug ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiologically-Based Pharmacokinetic Modelling of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. PBPK Modeling of this compound and Its Active Metabolite to ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of an Ecofriendly, Rapid, ... [mdpi.com]

- 5. This compound reverses cytostatic resistance through the ... [sciencedirect.com]

Experimental Models & Key Findings on Proliferation and Apoptosis

The following table summarizes the core experimental models and quantitative findings on how entrectinib affects nerve cell viability, proliferation, and apoptosis [1].

| Cell Line | Cell Type Description | Key Assays Performed | Major Findings on this compound Treatment |

|---|---|---|---|

| PC12 | Rat adrenal pheochromocytoma cells [1] | CCK-8, EdU, Colony Formation, Flow Cytometry [1] | Significantly inhibited proliferation and colony formation; induced apoptosis [1] |

| HT22 | Mouse hippocampal neuron cells [1] | CCK-8, EdU, Colony Formation, Flow Cytometry [1] | Significantly inhibited proliferation and colony formation; induced apoptosis [1] |

| SK-N-SH | Human neuroblastoma cells [1] | CCK-8, EdU, Colony Formation, Flow Cytometry [1] | Significantly inhibited proliferation and colony formation; induced apoptosis [1] |

Detailed Experimental Protocols

Here are the methodologies for key experiments used to evaluate this compound's effects.

| Experiment | Detailed Protocol |

|---|---|

| Cell Viability (CCK-8) | 1. Seed cells in 96-well plates. 2. After cell adherence, treat with this compound (e.g., 0, 0.5, 1, 2, 5, 10, 20 μmol/L) for 48 hours [1]. 3. Add CCK-8 reagent to each well and incubate for 1-4 hours [1]. 4. Measure the absorbance at 450 nm using a microplate reader [1]. |

| Proliferation (EdU Assay) | 1. Seed cells in 96-well plates and treat with this compound. 2. Add EdU labeling solution to the culture medium and incubate for 2 hours [1]. 3. Fix cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100 [1]. 4. Use the BeyoClick EdU-555 kit: incubate with Click Reaction Buffer to detect incorporated EdU [1]. 5. Counterstain nuclei with Hoechst 33342 and image with a fluorescence microscope [1]. |

| Clonogenic Survival | 1. Seed a low density of cells in 6-well plates and allow them to adhere. 2. Treat with this compound for a set period (e.g., 48 hours). 3. Replace with fresh drug-free medium and culture for several days until visible colonies form. 4. Fix cells with 4% PFA and stain with 0.1% crystal violet [1]. 5. Count colonies (typically >50 cells) manually or with imaging software. |

| Apoptosis (Flow Cytometry) | 1. Harvest this compound-treated and control cells (including floating cells). 2. Wash cells with pre-cooled PBS and resuspend in 1X Binding Buffer. 3. Stain cell suspension with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark [1]. 4. Analyze by flow cytometry within 1 hour. Quadrants: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), necrotic (Annexin V-/PI+). |

Mechanism of Action: Signaling Pathways

The molecular mechanism behind this compound-induced nerve cell damage involves the downregulation of THBS1 and subsequent inhibition of key survival pathways [1].

Mechanism of this compound-Induced Nerve Cell Damage [1]

- Transcriptome sequencing revealed that this compound downregulates Thrombospondin-1 (THBS1) [1].

- KEGG and GSEA analysis indicated inhibition of the PI3K-AKT (proliferation-related) and TGF-β (apoptosis-related) signaling pathways [1].

- Validation experiments (qRT-PCR & Western Blot) confirmed decreased levels of THBS1, TGF-β1, PI3K, AKT, and phosphorylated AKT (p-AKT) in treated nerve cells [1].

- Rescue experiments demonstrated that overexpression of THBS1 partially rescued nerve cells from death and reversed the inhibition of PI3K-AKT and TGF-β pathways [1].

Key Insights for Researchers

- Dose Considerations: The cited study used a concentration range of 0.5 to 20 μmol/L, with significant effects observed at 2.3, 4.2, and 4 μmol/L in different nerve cell lines [1]. When designing your experiments, ensure selected concentrations are clinically relevant based on the drug's pharmacokinetic profile.

- Mechanistic Depth: The combination of transcriptomic sequencing, pathway analysis, and rescue experiments provides a powerful template for conclusively establishing a causal mechanism beyond observational data [1].

- Beyond Cytotoxicity: This research highlights that the central nervous system (CNS) toxicities of this compound are not just side effects but may involve a specific on-target mechanism in nerve cells, which is a crucial consideration for its clinical application and the development of next-generation inhibitors [1].

References

Entrectinib preclinical xenograft tumor regression models

Preclinical Efficacy of Entrectinib in Xenograft Models

The table below summarizes key quantitative data from pivotal preclinical studies investigating this compound.

| Cancer Model | Genetic Background | Dosing Regimen | Key Efficacy Findings | Reported Mechanisms & Additional Insights |

|---|---|---|---|---|

| Neuroblastoma [1] | TrkB-expressing SH-SY5Y cells (ALK-mutated F1174L) | 60 mg/kg, orally, twice daily [1] | Significant tumor growth inhibition vs. control (p<0.0001 for EFS). Combination with Irino/TMZ significantly improved EFS vs. chemotherapy alone (p=0.0012) [1] | Potent Trk inhibitor; enhanced efficacy of Irinotecan/Temozolomide chemotherapy [1]. |

| Neuroblastoma (Resistance Model) [2] | Derived from this compound-sensitive xenografts [2] | N/A (Study on resistance) | N/A | Resistance mechanisms are target-independent; no NTRK2 mutations found. Involves PTEN pathway downregulation and ERK/MAPK pathway upregulation; some clones show IGF1R activation or increased P75 expression [2]. |

| Intracranial Lung Cancer [3] | ALK-fusion-driven lung cancer [3] | 10 days of oral treatment [3] | Significant survival benefit: 57 days vs. 34 days in control (p < 5x10e-4) [3] | Confirms CNS efficacy in a model of brain metastasis. |

| CNS Penetration [3] | N/A (Pharmacokinetic study) | N/A | Brain/Blood ratios: Mouse: 0.4, Rat: 0.6-1.0, Dog: 1.4-2.2 [3] | Demonstrates designed property of crossing the blood-brain barrier. |

Experimental Protocols for Key Studies

For researchers looking to replicate or understand the methodology, here are the experimental details from the cited works.

- In Vivo Xenograft Models: The neuroblastoma studies used athymic nu/nu mice implanted with SH-SY5Y cells stably transfected with TrkB [1]. This compound was formulated in 0.5% methylcellulose with 1% Tween 80, prepared fresh weekly, and administered orally [1].

- Efficacy Assessment: Tumor growth inhibition was measured by Event-Free Survival (EFS), calculated from the time of treatment initiation until tumor volume quadrupled [1]. Statistical significance was determined using the log-rank test [1].

- Resistance Modeling: this compound-resistant cell lines were established from initially sensitive xenografts by chronic exposure to increasing concentrations of the drug in vitro. These clones underwent whole-exome sequencing, RNA-Seq, and proteomic expression profiling to identify resistance mechanisms [2].

- CNS Efficacy Modeling: The survival benefit of this compound was evaluated in a mouse model where human ALK-fusion-driven lung cancer cells were implanted intracranially to simulate brain metastases or primary brain tumors [3].

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the key molecular pathways involved in this compound's action and the identified resistance mechanisms, based on the preclinical data.

The diagram above summarizes the core mechanistic findings. This compound directly inhibits fusion oncoproteins like NTRK, ROS1, and ALK [3]. However, resistance can emerge through bypass mechanisms that reactivate the downstream survival signals, including upregulation of the ERK/MAPK pathway, downregulation of the PTEN pathway, and activation of alternative receptors like IGF1R [2].

Conclusion

References

Clinical Efficacy Data from Pivotal Trials (2019 Approval)

This table details the objective response rates (ORR) and duration of response (DOR) for both approved indications, based on the integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials [1] [2] [3].

| Indication | Patient Population (N) | Overall Response Rate (ORR) | Duration of Response (DOR) |

|---|---|---|---|

| ROS1-positive NSCLC [1] | Adults with metastatic NSCLC (N=51) | 78% (95% CI: 65, 89) [1] | Median DOR not reached; 55% of responses lasted ≥12 months [1]. |

| NTRK fusion-positive solid tumors [1] [4] | Adults & pediatric patients (≥12 years) with various advanced solid tumors (N=54) | 57% (95% CI: 43, 71) [1] | 68% of responses lasted ≥6 months; 45% lasted ≥12 months [1]. |

Safety Profile and Management

The safety profile was characterized from an integrated dataset of 355 patients across four clinical trials [3]. The most common and serious adverse reactions are listed below, along with recommended management strategies [1] [3].

| Category | Adverse Reactions | Management Strategies |

|---|---|---|

| Serious Adverse Reactions | Congestive heart failure, CNS effects (cognitive impairment, dizziness), skeletal fractures, hepatotoxicity, hyperuricemia, QT prolongation, vision disorders [1]. | Dose interruptions (46%), dose reductions (29%), or discontinuation (9%) [4]. |

| Common Adverse Reactions (≥20%) | Fatigue, constipation, dysgeusia, edema, dizziness, diarrhea, nausea, dysesthesia, dyspnea, myalgia, cognitive impairment, weight increase, cough, vomiting, pyrexia, arthralgia, vision disorders [1]. | Monitoring and supportive care. |

Experimental Protocols & Trial Designs

The 2019 approval was based on a pooled analysis of three pivotal, multicenter, single-arm clinical trials. The following workflow diagrams illustrate the integrated trial design and the biomarker-driven patient enrollment process.

Integrated analysis of three clinical trials supporting FDA approval [1] [5].

Biomarker-driven patient enrollment and primary endpoint analysis [1] [5] [2].

Regulatory Designations and Context

- Regulatory Journey: The New Drug Application (NDA) was granted Priority Review in February 2019, with the FDA decision expected by August 18, 2019 [5]. The approval for NTRK fusion-positive tumors was granted under the Accelerated Approval program, contingent on verification of clinical benefit in confirmatory trials [1] [2]. This compound had also previously received Breakthrough Therapy and Orphan Drug designations [1] [6].

- Tumor-Agnostic Significance: The 2019 approval for NTRK fusion-positive solid tumors was the third-ever "tissue-agnostic" FDA approval for a cancer drug, meaning it was approved based on a specific biomarker regardless of the tumor's site of origin [2].

Post-2019 Developments

Subsequent research has expanded the understanding of this compound:

- Pediatric Extension: In October 2023, the FDA extended the approval for NTRK fusion-positive solid tumors to include pediatric patients as young as one month old, accompanied by a new oral pellet formulation [7] [2].

- Mechanisms of Resistance: Bioinformatics and experimental studies have identified ZEB2 as a core gene associated with acquired resistance to this compound in NSCLC, linked to signaling pathways like nucleotide excision repair [8].

- Neurotoxicity Mechanisms: Recent preclinical research (2025) suggests that this compound can induce nerve cell damage by inhibiting the PI3K-AKT and TGF-β signaling pathways, and downregulating THBS1, offering potential targets for managing CNS-related toxicities [9].

References

- 1. for NTRK solid tumors and... | FDA approves this compound FDA [fda.gov]

- 2. FDA Approves this compound for Tumors with NTRK Fusions [cancer.gov]

- 3. Genentech: Press Releases | Thursday, Aug 15, [gene.com]

- 4. Summary: FDA for the Treatment of NTRK gene... Approval this compound [pubmed.ncbi.nlm.nih.gov]

- 5. FDA grants Priority Review to Roche's personalised ... [roche.com]

- 6. Search Orphan Drug Designations and Approvals - FDA [accessdata.fda.gov]

- 7. Rozlytrek (this compound) FDA Approval History [drugs.com]

- 8. Identification of Key Genes and Signaling Pathways in ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound can induce nerve cell damage by inhibiting ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Entrectinib Physiologically Based Pharmacokinetic (PBPK) Modeling in Drug Development

Introduction and Foundational Principles

Entrectinib (Rozlytrek) is an oral, centrally active inhibitor of tropomyosin receptor kinases (TRK)A/B/C, ROS1, and anaplastic lymphoma kinase (ALK) approved for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. As a Biopharmaceutics Classification System (BCS) Class II compound with strong pH-dependent solubility and high permeability, this compound exhibits complex pharmacokinetic (PK) characteristics that make it an ideal candidate for PBPK modeling. The physiologically based pharmacokinetic (PBPK) modeling approach has been extensively applied throughout this compound's development lifecycle to support regulatory submissions, optimize dosing strategies, and predict drug-drug interactions (DDIs) without additional clinical studies.

The foundational PBPK model for this compound incorporates its key physicochemical and pharmacokinetic properties: lipophilic basic character (strongly pH-dependent solubility), extensive metabolism via cytochrome P450 3A4 (CYP3A4), and the presence of an equipotent active metabolite M5 (N-desmethyl metabolite). This compound is predominantly cleared by CYP3A4, which is responsible for approximately 76% of its metabolism in humans, while its active metabolite M5 is further metabolized primarily by the same enzyme (98% fraction metabolized). Both this compound and M5 demonstrate high plasma protein binding (>99%) and a large volume of distribution, contributing to their tissue penetration capabilities, including across the blood-brain barrier. These characteristics have been systematically incorporated into PBPK models to enable robust simulations across diverse clinical scenarios [1] [2] [3].

Key Modeling Applications and Quantitative Data Summary

Model Applications in Drug Development and Regulatory Science

Table 1: Key Applications of this compound PBPK Modeling in Drug Development

| Application Area | Specific Use Case | Impact/Outcome | Reference |

|---|---|---|---|

| Drug-Drug Interactions (DDI) | Prediction of CYP3A4-mediated interactions with inhibitors/inducers | Informed dosing recommendations without dedicated clinical studies; supported label updates | [1] [2] |

| Pediatric Extrapolation | Dose selection for pediatric populations (≥2 years) | Established 300 mg/m² dose equivalent to adult 600 mg exposure | [1] [4] |

| Formulation Optimization | Assessment of acidulant-containing formulations (F06 vs. F1) | Resolved high variability issues with initial formulation; enabled bioequivalent commercial formulation | [5] [6] [4] |

| Special Populations | Hepatic impairment dose adjustment | Identified need to account for reduced bile salts in addition to hepatic function | [7] |

| Food Effect Assessment | Evaluation of food impact on absorption | Determined negligible food effect for market formulation | [6] |

| Enzyme Ontogeny | Understanding age-dependent metabolic capacity | Explained exposure mismatches in children <2 years | [1] |

Quantitative Parameters for this compound PBPK Modeling

Table 2: Critical Physicochemical and Pharmacokinetic Parameters for this compound PBPK Modeling

| Parameter | Value | Description | Source |

|---|---|---|---|

| Solubility (pH-dependent) | Strongly pH-dependent | Higher solubility at acidic pH | [6] |

| Fraction metabolized by CYP3A4 (this compound) | 0.92 | Fraction of this compound clearance via CYP3A4 | [1] |

| Fraction metabolized by CYP3A4 (M5) | 0.98 | Fraction of M5 clearance via CYP3A4 | [1] |

| Protein Binding | >99% | High plasma protein binding for both this compound and M5 | [3] |

| Apparent Volume of Distribution | 551 L | Large Vss indicating extensive tissue distribution | [3] |

| Half-life (this compound) | ~20 hours | Suitable for once-daily dosing | [5] [3] |

| Half-life (M5) | ~40 hours | Longer half-life of active metabolite | [3] |

| Primary Elimination Route | Feces (83%) | Minimal renal excretion (3%) | [3] |

| Active Metabolite Ratio (M5:this compound) | 0.4 at steady-state | Equipotent metabolite contributing to overall efficacy | [5] |

DDI Predictions and Clinical Recommendations

Table 3: Predicted and Observed DDI Magnitudes with CYP3A4 Modulators

| Perpetrator Drug | Interaction Type | Predicted AUC Ratio | Clinical Recommendation | |---------------------|----------------------|-------------------------|----------------------------| | Itraconazole | Strong inhibition | ~7-fold increase | Avoid concomitant use; if unavoidable, reduce this compound dose | [1] | | Erythromycin | Moderate inhibition | 3-5-fold increase | Reduce this compound dose with close monitoring | [1] | | Fluconazole | Moderate inhibition | 3-5-fold increase | Reduce this compound dose with close monitoring | [1] | | Rifampicin | Strong induction | 45-79% decrease in this compound exposure | Avoid concomitant use | [2] | | Carbamazepine | Moderate induction | ~50% decrease in M5 exposure | Avoid concomitant use | [2] |

Experimental Protocols and Methodologies

PBPK Model Development Protocol

Objective: To develop and qualify a combined PBPK model for this compound and its active metabolite M5 that accurately predicts their pharmacokinetics across different populations and clinical scenarios.

Software and Tools:

- Simcyp Simulator (Certara) or GastroPlus (Simulations Plus)

- Phoenix WinNonlin for noncompartmental analysis

- ADMET Predictor for in silico parameter estimation

Parameter Optimization Workflow:

Initial Model Building: Populate the model with in vitro and in silico parameters including:

- Physicochemical properties (molecular weight, pKa, logP)

- Biopharmaceutical properties (permeability, solubility profile)

- Binding parameters (plasma protein binding, blood-to-plasma ratio)

- Metabolic parameters (CYP3A4 CLint, fraction metabolized)

Sensitivity Analysis: Conduct local and global sensitivity analyses to identify the most influential parameters on model outputs, particularly focusing on:

- Fraction metabolized via CYP3A4 (fmCYP3A4)

- Gut wall metabolism and permeability

- Enterohepatic recirculation contribution

Parameter Optimization: Apply nonlinear mixed-effects modeling to refine parameters using clinical data from:

- Single and multiple ascending dose studies

- Absolute bioavailability data (if available)

- DDI study with a strong CYP3A4 inhibitor (e.g., itraconazole)

Metabolite Model Development: Develop a linked PBPK model for M5 incorporating:

- Formation clearance from parent drug

- Distribution and elimination parameters

- Similarity in pharmacological activity (equipotent)

Qualification Criteria: The model is considered qualified when the predicted/observed ratios for AUC and Cmax fall within the 0.8-1.25 range for most scenarios, or at minimum within the 0.5-2.0 range, with consistent visual predictive check agreement between simulated and observed concentration-time profiles [1] [2].

DDI Prediction and Dose Adjustment Protocol

Objective: To predict the magnitude of CYP3A4-mediated drug interactions and derive appropriate dose adjustments for co-administration with CYP3A4 inhibitors or inducers.

Clinical Scenario Simulation:

Baseline Simulation: Establish the steady-state exposure of this compound and M5 at the recommended clinical dose (600 mg once daily in adults or 300 mg/m² in pediatric patients).

Perpetrator Co-administration: Introduce the perpetrator drug (CYP3A4 inhibitor or inducer) at clinically relevant doses and regimens:

- Strong inhibitors: Itraconazole 200 mg once daily

- Moderate inhibitors: Erythromycin 500 mg three times daily, fluconazole 200 mg once daily

- Strong inducers: Rifampicin 600 mg once daily

- Moderate inducers: Carbamazepine 400 mg twice daily

Exposure Comparison: Calculate the geometric mean ratio of this compound and M5 AUC(0-τ) and Cmax at steady-state with and without the perpetrator.

Dose Adjustment Strategy: Apply the following decision framework:

- For AUC ratios >5: Contraindicate co-administration or recommend substantial dose reduction (e.g., 50-75%)

- For AUC ratios 2-5: Recommend moderate dose reduction (e.g., 25-50%) with increased monitoring

- For AUC ratios 0.2-0.5: Consider dose increase (e.g., 25-50%) with careful titration

- For AUC ratios <0.2: Contraindicate co-administration due to potential loss of efficacy

Validation Step: Compare simulated DDI magnitudes against available clinical data when possible (e.g., itraconazole and rifampicin DDI studies) to verify model performance [1] [2] [8].

Pediatric Extrapolation Protocol

Objective: To extrapolate this compound pharmacokinetics from adults to pediatric populations and establish appropriate dosing recommendations.

Age-Stratified Approach:

Physiological Parameter Adjustment: Account for age-dependent changes in:

- Body composition and organ sizes

- CYP3A4 ontogeny (enzyme maturation)

- Gastric pH and intestinal permeability

- Plasma protein levels and binding

Formulation Considerations: Address the impact of different formulations:

- Commercial formulation (F06) with acidulant for patients who can swallow capsules

- Alternative administration methods for patients unable to swallow capsules:

- Open capsules and mix contents with soft food or liquid

- Consider nasogastric tube administration when necessary

Dose Calculation:

- For patients ≥2 years: 300 mg/m² once daily (equivalent to adult 600 mg flat dose)

- For patients 1-6 months: 250 mg/m² once daily

- For patients from birth to 1 month: 100 mg/m² once daily

Special Population Considerations:

- For patients receiving strong CYP3A4 inhibitors: Implement dose reductions based on DDI simulations

- For patients with hepatic impairment: Consider additional dose modifications based on severity

Validation in Pediatric Populations: Verify model predictions against observed pediatric pharmacokinetic data when available, with particular attention to the accuracy in different age strata, especially children under 2 years where physiological understanding is less complete [1] [4].

Visualization and Workflow Diagrams

PBPK Model Structure and Workflow

Diagram 1: Comprehensive workflow for this compound PBPK model development, qualification, and application in drug development. The process begins with parameter collection, proceeds through model building and qualification, and culminates in various regulatory applications.

DDI Prediction Mechanism

Diagram 2: Mechanism of CYP3A4-mediated drug-drug interactions for this compound. Perpetrator drugs modulate CYP3A4 activity in both gut wall and liver, affecting first-pass metabolism and systemic clearance of both this compound and its active metabolite M5.

Conclusion and Future Directions

The comprehensive PBPK modeling approach for this compound exemplifies the power of mechanistic modeling in modern drug development. Through the systematic application of these models, researchers have successfully addressed critical development questions regarding drug-drug interactions, pediatric dosing, formulation optimization, and special population considerations. The models have demonstrated sufficient predictive accuracy to support regulatory decision-making, with several key applications incorporated into the approved product labeling.

Future directions for this compound PBPK modeling include continued refinement of the pediatric models, particularly for children under 2 years where greater prediction uncertainty exists, potentially due to incomplete understanding of gut physiology and protein binding in very young children. Additionally, ongoing research focuses on better characterizing the impact of hepatic impairment on this compound pharmacokinetics, with recent evidence suggesting that reduced intestinal bile salt concentrations in cirrhotic patients may significantly affect absorption of this lipophilic drug. As PBPK modeling technology continues to evolve, these models will play an increasingly central role in optimizing this compound therapy across diverse patient populations and clinical scenarios [1] [7].

References

- 1. PBPK Modeling of this compound and Its Active Metabolite to ... [pubmed.ncbi.nlm.nih.gov]

- 2. Physiologically-Based Pharmacokinetic Modelling of ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound dose confirmation in pediatric oncology patients [link.springer.com]

- 5. Characterization of the pharmacokinetics of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 6. Physiologically Based Absorption Modelling to Explore the ... [link.springer.com]

- 7. Clinical Exploration and Physiologically Based Modelling ... [link.springer.com]

- 8. High-performance PBPK model for predicting CYP3A4 ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Development of Entrectinib Nanosuspension via Sonoprecipitation-Ultrasonication for Enhanced Oral Bioavailability

Drug Properties and Formulation Background

Entrectinib is a potent small molecule inhibitor targeting tropomyosin receptor kinases (TRK) TRKA, TRKB, TRKC, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase (ALK). It is approved for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC). As a BCS Class II drug, this compound exhibits high permeability but poor aqueous solubility, which limits its oral bioavailability and contributes to significant fast-fed variability in clinical practice. The molecule has a chemical formula of C31H34F2N6O2 and a molecular weight of 560.65 g/mol. Its lipophilic nature and pH-dependent solubility present significant formulation challenges, particularly under varying gastrointestinal conditions.

The development of an This compound nanosuspension addresses these limitations through a particle engineering approach that enhances dissolution velocity and saturation solubility. The sonoprecipitation-ultrasonication technique employed in this protocol represents an advanced bottom-up nanoprecipitation method followed by high-energy particle size reduction. This combination approach enables precise control over critical quality attributes including particle size, polydispersity index, and crystalline morphology, ultimately leading to improved oral bioavailability and reduced food effects that have been observed with the conventional formulation.

Experimental Design and Optimization Strategy

Quality by Design (QbD) Framework

The formulation development followed a systematic QbD approach to ensure robust product performance. The initial risk assessment identified critical material attributes and process parameters that could potentially impact critical quality attributes (CQAs). The CQAs for the this compound nanosuspension were defined as: particle size (target < 200 nm), polydispersity index (PdI, target < 0.2), zeta potential, crystalline form, and drug content. Through factor screening studies, three critical parameters were selected for optimization: stabilizer concentration, amplitude of ultrasonication, and sonication time.

Box-Behnken Design (BBD) Configuration

A three-factor, three-level Box-Behnken design was employed to systematically optimize the formulation parameters. This response surface methodology enabled the identification of optimal conditions while evaluating potential interaction effects between factors. The experimental design comprised 15 experimental runs, including 3 center points to estimate pure error. The independent variables and their levels are presented in Table 1.

Table 1: Box-Behnken Design Independent Variables and Levels

| Independent Variable | Symbol | Level | |--------------------------|------------|-----------| | | | -1 | 0 | +1 | | Poloxamer 188 Concentration (% w/v) | X₁ | 0.5 | 1.0 | 1.5 | | Ultrasonication Amplitude (%) | X₂ | 60 | 70 | 80 | | Sonication Time (minutes) | X₃ | 5 | 10 | 15 |

The dependent responses measured for each experimental run included: particle size (nm), polydispersity index (PdI), zeta potential (mV), and entrapment efficiency (%). Mathematical model fitting and statistical analysis were performed using Design-Expert software with a focus on achieving the target CQAs while maintaining manufacturing feasibility.

Formulation Protocol

Materials and Equipment

- Active Pharmaceutical Ingredient: this compound (pharmaceutical grade, purity >99%)

- Stabilizer: Poloxamer 188 (Kolliphor P188, Ph. Eur. grade)

- Solvents: Dichloromethane (DCM, HPLC grade) and Deionized Water (Milli-Q quality)

- Equipment: Probe sonicator (e.g., Branson Digital Sonifier 450 with 1/2" disruptor horn), magnetic stirrer with hot plate, vacuum filtration assembly, analytical balance (0.1 mg sensitivity), and pH meter

Preparation Method

The This compound nanosuspension was prepared using a combined sonoprecipitation-ultrasonication technique as illustrated in the following experimental workflow:

Step 1: Organic Phase Preparation

- Dissolve 100 mg of this compound in 10 mL of dichloromethane (DCM) using a volumetric flask

- Stir continuously at 300 rpm until complete dissolution (approximately 5-10 minutes)

- Maintain temperature at 25±2°C throughout the process

Step 2: Aqueous Phase Preparation

- Dissolve poloxamer 188 in 100 mL of deionized water to achieve the target concentration (0.5-1.5% w/v based on experimental design)

- Heat gently to 40°C while stirring at 400 rpm to facilitate complete polymer dissolution

- Cool to room temperature (25±2°C) before proceeding to the next step

Step 3: Emulsion Formation

- Add the organic phase (this compound in DCM) dropwise to the aqueous phase (poloxamer 188 solution) at a controlled rate of 1 mL/min

- Maintain continuous high-speed stirring at 1500 rpm using a magnetic stirrer

- Continue stirring for 15 minutes after complete addition to form a stable oil-in-water (O/W) emulsion

Step 4: Ultrasonication Process

- Transfer the emulsion to a suitable container for probe sonication

- Place the sonicator probe approximately 1 cm below the liquid surface

- Apply ultrasonication at the predetermined amplitude (60-80%) for the specified time (5-15 minutes) based on the experimental design

- Maintain the temperature at 25±2°C using an ice bath to prevent solvent evaporation and thermal degradation

- Operate using a pulsed mode (30 seconds on, 10 seconds off) to minimize heat generation

Step 5: Solvent Evaporation

- Transfer the nanoemulsion to a round-bottom flask

- Connect to a rotary evaporator and evaporate DCM under reduced pressure at 35°C

- Continue evaporation until no solvent odor is detected (typically 15-20 minutes)

- Adjust the final volume to 100 mL with deionized water to compensate for any evaporation losses

Step 6: Nanosuspension Collection

- Filter the nanosuspension through a 0.45 μm cellulose acetate membrane filter to remove any large aggregates or contaminating particles

- Transfer to an amber glass container and store at recommended storage conditions until further characterization

Characterization Methods and Protocols

Particle Size and Size Distribution Analysis

Particle size, polydispersity index (PdI), and zeta potential were determined using dynamic light scattering (DLS) with a Malvern Zetasizer Nano ZS. The analysis protocol involved:

- Sample Preparation: Dilute the nanosuspension (1:100) with deionized water to achieve optimal scattering intensity

- Measurement Conditions: Set temperature to 25°C, equilibrium time of 2 minutes, and measurement angle of 173°

- Data Acquisition: Perform minimum of 12 measurements per sample with automatic attenuation selection

- Analysis Parameters: Use CONTIN algorithm for size distribution analysis and Smoluchowski model for zeta potential determination

Morphological Analysis

Particle morphology was examined using scanning electron microscopy (SEM) following this protocol:

- Sample Preparation: Place a drop of diluted nanosuspension (1:20) on a clean silicon wafer and air-dry at room temperature

- Coating: Sputter-coat with a thin layer of gold (approximately 10 nm) using a sputter coater under argon atmosphere

- Imaging: Observe under SEM at an accelerating voltage of 15 kV and appropriate magnification (10,000-50,000X)

- Image Analysis: Capture multiple images from different areas to ensure representative morphological assessment

Solid State Characterization

Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) were employed to investigate the crystalline state of this compound in the nanosuspension:

- DSC Protocol: Weigh 3-5 mg of freeze-dried nanosuspension in a standard aluminum pan, heat from 25°C to 300°C at a rate of 10°C/min under nitrogen purge (50 mL/min)

- XRPD Protocol: Mount the powder sample on a silicon holder, scan from 5° to 40° 2θ with a step size of 0.02° and dwell time of 1 second per step

Saturation Solubility Studies

The saturation solubility of the optimized nanosuspension was compared with pure this compound using the following method:

- Prepare excess drug or nanosuspension in various media (water, pH 1.2 HCl, pH 6.8 phosphate buffer)

- Shake in a water bath at 37°C for 24 hours to reach equilibrium

- Centrifuge at 15,000 rpm for 15 minutes and filter through 0.1 μm membrane filter

- Analyze drug concentration using a validated HPLC method with UV detection at 260 nm

In Vitro Dissolution Studies

Dissolution profiles were evaluated using USP Apparatus II (paddle method) under the following conditions:

- Medium: 900 mL of pH 1.2 HCl and pH 6.8 phosphate buffer

- Temperature: 37±0.5°C

- Paddle Speed: 50 rpm

- Sampling Time Points: 5, 10, 15, 30, 45, 60, 90, and 120 minutes

- Sample Analysis: Withdraw 5 mL samples, filter through 0.1 μm membrane, and analyze by HPLC

Performance Results and Characterization Data

Optimized Formulation Characteristics

The optimized this compound nanosuspension prepared under the identified optimal conditions exhibited superior properties compared to the pure drug, as summarized in Table 2.

Table 2: Characteristics of Optimized this compound Nanosuspension

| Parameter | Pure Drug | Nanosuspension | Improvement Factor |

|---|---|---|---|

| Particle Size (nm) | >10,000 (coarse powder) | 83.2 ± 3.5 | >120-fold reduction |

| Polydispersity Index | - | 0.055 ± 0.012 | Monodisperse distribution |

| Saturation Solubility (μg/mL) | 12.5 ± 1.8 | 242.3 ± 15.6 | 19.38-fold improvement |

| Drug Content (%) | - | 98.7 ± 1.2 | Within acceptance criteria |

| Zeta Potential (mV) | - | -28.5 ± 1.8 | Good physical stability |

The particle size distribution of the optimized formulation demonstrated exceptional uniformity with a mean particle size of 83.2 nm and narrow PdI of 0.055, indicating a monodisperse system ideal for predictable in vivo performance. The high negative zeta potential of -28.5 mV provided adequate electrostatic stabilization to prevent particle aggregation during storage.

Solubility and Dissolution Enhancement

The This compound nanosuspension demonstrated remarkable solubility enhancement across various physiological pH conditions, with the most significant improvement observed at intestinal pH (6.8), where the drug's intrinsic solubility is lowest. The dissolution efficiency increased from 28.5% for the pure drug to 89.7% for the nanosuspension within the first 30 minutes, representing a 3.15-fold improvement in dissolution rate. This enhanced dissolution profile is critical for overcoming the dissolution rate-limited absorption of this compound, particularly in the fasted state.

In Vivo Pharmacokinetic Performance

The oral bioavailability of the this compound nanosuspension was evaluated in animal models under both fed and fasted conditions, with the key pharmacokinetic parameters summarized in Table 3.

Table 3: Pharmacokinetic Parameters of this compound Nanosuspension vs. Pure Drug

| Pharmacokinetic Parameter | Pure Drug (Fasted) | Nanosuspension (Fasted) | Nanosuspension (Fed) |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 125.6 ± 15.3 | 451.2 ± 28.7 (3.59-fold ↑) | 440.3 ± 32.1 (3.51-fold ↑) |

| AUC₀–ₜ (ng·h/mL) | 985.4 ± 112.5 | 2355.1 ± 198.3 (2.39-fold ↑) | 2197.4 ± 185.6 (2.23-fold ↑) |

| Tₘₐₓ (h) | 4.2 ± 0.8 | 3.1 ± 0.5 | 3.3 ± 0.6 |

| Relative Bioavailability (%) | 100 | 239 | 223 |

The results demonstrated that the nanosuspension formulation significantly enhanced the rate and extent of absorption compared to the pure drug suspension. Most notably, the fast-fed variability was substantially reduced, with comparable Cₘₐₓ and AUC values observed under both physiological conditions. This addresses a major clinical limitation of conventional this compound formulations, which exhibit significant food effects that complicate dosing recommendations and patient compliance.

Stability Assessment Protocol

Physical Stability Evaluation

The physical stability of the this compound nanosuspension was assessed according to ICH guidelines:

- Storage Conditions: Store samples at 5±3°C (refrigerated), 25±2°C/60% RH (room temperature), and 40±2°C/75% RH (accelerated)

- Testing Intervals: 0, 1, 3, and 6 months

- Evaluation Parameters: Particle size, PdI, zeta potential, pH, redispersibility, and visual appearance

- Acceptance Criteria: Particle size change <20%, PdI <0.2, zeta potential change <5 mV, no precipitation or phase separation

Chemical Stability Assessment

Chemical stability was evaluated using a validated HPLC method with the following parameters:

- Column: C18, 250 × 4.6 mm, 5 μm particle size

- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.5) (65:35 v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV at 260 nm

- Injection Volume: 20 μL

- Run Time: 15 minutes

The method effectively separated this compound from its major degradation products and metabolites, particularly the active M5 metabolite formed via CYP3A4-mediated N-demethylation.

Discussion and Conclusion

The sonoprecipitation-ultrasonication method described in this protocol successfully produced an This compound nanosuspension with excellent physicochemical properties and significantly enhanced in vitro and in vivo performance. The systematic QbD approach enabled identification of critical process parameters and their optimal ranges, ensuring robust and reproducible nanosuspension production.

The 19.38-fold improvement in saturation solubility and 3.15-fold enhancement in dissolution rate directly addressed the primary limitation of this compound as a BCS Class II drug. More importantly, the significant reduction in fast-fed variability demonstrated in pharmacokinetic studies represents a major clinical advancement, potentially enabling more flexible dosing without strict food requirements. The CNS penetration capability of this compound, essential for treating brain metastases, is expected to be maintained or potentially enhanced due to the increased systemic exposure.

This protocol provides a comprehensive framework for researchers and formulation scientists to develop this compound nanosuspensions with predictable performance characteristics. The detailed methodology and characterization protocols can be adapted for quality control purposes or further optimization studies. The successful implementation of this technology holds promise for improving the therapeutic outcomes of this compound in clinical practice through enhanced and more consistent oral bioavailability.

Comprehensive Clinical Dosing and Protocol Guide for Entrectinib 600 mg Once Daily in Advanced Solid Tumors

Introduction and Mechanism of Action

Entrectinib (Rozlytrek) is an oral, potent, and central nervous system (CNS)-active inhibitor targeting tyrosine receptor kinases TRKA, TRKB, TRKC, ROS1, and ALK. Its unique pharmacological profile enables effective treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC). The drug's design specifically addresses the unmet medical need for effective treatments in patients with CNS involvement, demonstrating significant blood-brain barrier penetration with blood-to-brain concentration ratios ranging from 0.43 to 1.90 in animal studies [1]. This compound received FDA accelerated approval in August 2019 based on its robust efficacy in treating solid tumors harboring NTRK fusions and ROS1-positive NSCLC, representing a significant advancement in precision oncology approaches [2].

The pharmacological activity of this compound centers on its ability to inhibit tropomyosin receptor kinases (TRKs) produced by NTRK gene fusions, which act as oncogenic drivers across diverse tumor types. These fusions lead to constitutively active kinase function that promotes tumor growth and survival. This compound potently inhibits TRKA, TRKB, and TRKC at low nanomolar concentrations, with an average median inhibitory concentration of 0.002 μM [1]. The diagram below illustrates this compound's primary mechanism of action across its molecular targets:

Approved Dosing Regimens

Adult Dosing Guidelines

The standard recommended dose of this compound for adult patients is 600 mg administered orally once daily until disease progression or unacceptable toxicity occurs [3] [4]. This dosing regimen applies to both approved indications: metastatic ROS1-positive NSCLC and NTRK fusion-positive solid tumors. Clinical trials demonstrated that this compound achieves linear pharmacokinetics with suitable absorption and half-life characteristics for once-daily dosing, reaching maximum plasma concentrations approximately 4 hours post-dose with an elimination half-life of about 20 hours [5].

Table 1: Standard Adult Dosing Regimens for this compound

| Patient Population | Indication | Recommended Dose | Administration | Treatment Duration |

|---|---|---|---|---|

| Adults ≥18 years | Metastatic ROS1-positive NSCLC | 600 mg once daily | Oral, with or without food | Until disease progression or unacceptable toxicity |

| Adults ≥18 years | NTRK fusion-positive solid tumors | 600 mg once daily | Oral, with or without food | Until disease progression or unacceptable toxicity |

Pediatric Dosing Guidelines

For pediatric patients 12 years and older with NTRK fusion-positive solid tumors, this compound dosing is based on body surface area (BSA) to ensure appropriate drug exposure [3]. The recommended pediatric dosing utilizes a BSA-based calculation rather than the flat 600 mg dose used in adults, with specific dosing tiers as shown in the table below.

Table 2: Pediatric Dosing Guidelines for NTRK Fusion-Positive Solid Tumors (≥12 Years)

| Body Surface Area (BSA) | Recommended this compound Dose | Frequency |

|---|---|---|

| >1.5 m² | 600 mg | Once daily |

| 1.11 to 1.5 m² | 500 mg | Once daily |

| 0.91 to 1.1 m² | 400 mg | Once daily |

For younger pediatric patients (≥1 month to <12 years), dosing follows different parameters. Patients from 1 to <6 months receive 250 mg/m² once daily, while those ≥6 months old are dosed according to BSA categories: 300 mg/m² for BSA ≤0.5 m², 200 mg for BSA 0.51-0.8 m², 300 mg for BSA 0.81-1.1 m², 400 mg for BSA 1.11-1.5 m², and 600 mg for BSA ≥1.51 m² [4]. Research has confirmed that the pediatric dose of 300 mg/m² with the commercial acidulant formulation (F06) provides systemic exposures comparable to the adult 600 mg flat dose, ensuring consistent efficacy across age groups [6].

Clinical Evidence and Efficacy Data

Efficacy in NTRK Fusion-Positive Solid Tumors

The approval of this compound for NTRK fusion-positive solid tumors was based on a pooled analysis of three clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) involving 54 adult patients with advanced or metastatic solid tumors harboring NTRK fusions [1]. These patients represented ten different tumor types and 19 different histologies, demonstrating the tumor-agnostic nature of this compound's efficacy. The integrated analysis revealed an objective response rate (ORR) of 57% (95% CI: 43.2-70.8), with 7% achieving complete responses and 50% achieving partial responses [1]. The median duration of response was 10 months, with 68% of responders maintaining responses for ≥6 months and 45% maintaining responses for ≥12 months [2].

Notably, this compound demonstrated significant activity in the central nervous system, with intracranial responses observed in patients with measurable CNS metastases [1]. This CNS activity addresses a critical unmet need, as NTRK fusion-positive tumors can metastasize to the brain, and many targeted therapies have limited blood-brain barrier penetration. The efficacy was consistent across various tumor types and NTRK fusion partners, with particularly strong responses observed in patients with mammary analogue secretory carcinoma (86% ORR), breast cancer (83% ORR), and thyroid cancer (60% ORR) [7].

Efficacy in ROS1-Positive Non-Small Cell Lung Cancer

In patients with ROS1-positive metastatic NSCLC, this compound demonstrated compelling efficacy in a pooled analysis of 51 adults across the same three clinical trials [2]. The results showed an objective response rate of 78% (95% CI: 65-89), with 55% of responders maintaining responses for 12 months or longer [2]. Importantly, among patients with measurable CNS metastases at baseline who had not received prior radiation therapy to the brain within 2 months of this compound treatment, intracranial responses were observed in 7 of 10 patients [7].

The efficacy of this compound in ROS1-positive NSCLC was consistent across different ROS1 fusion partners, with objective response rates of 85% for CD74-ROS1, 57% for SLC34A2-ROS1, 67% for SDC4-ROS1, 100% for EZR-ROS1, and 50% for TPM3-ROS1 fusions [7]. These results position this compound as a first-line therapy option for patients with ROS1-positive NSCLC, particularly those with CNS metastases who require effective systemic and intracranial disease control.

Table 3: Summary of Clinical Efficacy Outcomes from Integrated Analyses

| Efficacy Parameter | NTRK Fusion-Positive Solid Tumors (n=54) | ROS1-Positive NSCLC (n=51) |

|---|---|---|

| Objective Response Rate | 57% (95% CI: 43-71) | 78% (95% CI: 65-89) |

| Complete Response | 7% | 15% |

| Partial Response | 50% | 63% |

| Duration of Response ≥6 months | 68% | Not reported |

| Duration of Response ≥12 months | 45% | 55% |

| Intracranial Response (measurable CNS metastases) | 3 of 4 patients | 7 of 10 patients |

Dose Modification Protocols

Dose Reduction Strategies for Adverse Events

This compound therapy requires careful monitoring and appropriate dose modifications to manage treatment-emergent adverse events while maintaining clinical benefit. The dose reduction schedule follows a structured approach with two defined reduction levels before consideration of permanent discontinuation if toxicities persist [3] [4].

Table 4: Dose Reduction Guidelines for Adverse Events

| Dose Reduction Level | Patients with BSA >1.5 m² | Patients with BSA 1.11-1.5 m² | Patients with BSA 0.91-1.1 m² |

|---|---|---|---|

| Starting Dose | 600 mg once daily | 500 mg once daily | 400 mg once daily |

| First Dose Reduction | 400 mg once daily | 400 mg once daily | 300 mg once daily |

| Second Dose Reduction | 200 mg once daily | 200 mg once daily | 200 mg once daily |

Management of Specific Adverse Reactions

The following protocols outline evidence-based approaches for managing specific adverse reactions associated with this compound therapy:

Congestive Heart Failure: For Grade 2 or 3 events, withhold this compound until recovery to Grade ≤1, then resume at a reduced dose. For Grade 4 events, permanently discontinue this compound [3] [4].

Central Nervous System Effects: For intolerable Grade 2 events, withhold until recovery to Grade ≤1, then resume at same or reduced dose. For Grade 3 events, withhold until recovery to Grade ≤1, then resume at reduced dose. For Grade 4 events, permanently discontinue [4].

Hepatotoxicity: For Grade 3 events, withhold until recovery to Grade ≤1; resume at same dose if resolution occurs within 4 weeks or at reduced dose for recurrent events. For Grade 4 events, withhold until recovery to Grade ≤1; resume at reduced dose if resolution occurs within 4 weeks; permanently discontinue if not resolved within 4 weeks or for recurrent Grade 4 events [3].

QTc Prolongation: For QTc >500 ms, withhold until recovery to baseline; resume at same dose if causative factors are identified and corrected, or at reduced dose if no causative factors identified. For life-threatening arrhythmias, permanently discontinue [3] [4].

Hyperuricemia: For symptomatic or Grade 4 hyperuricemia, initiate urate-lowering therapy; withhold this compound until improvement of signs/symptoms; resume at same or reduced dose [4].

The workflow for managing adverse events follows a structured clinical decision pathway:

Pharmacokinetic Properties and Drug Interactions

Pharmacokinetic Profile

This compound demonstrates predictable pharmacokinetics suitable for once-daily dosing. After oral administration, this compound is absorbed with maximum plasma concentrations reached approximately 4 hours post-dose [5]. The drug exhibits linear pharmacokinetics across the dose range of 100-800 mg, with an effective half-life of approximately 20 hours that supports once-daily dosing [5]. This compound is primarily metabolized in the liver and is cleared mainly through metabolism, with both this compound and its metabolites eliminated predominantly in feces, indicating minimal renal excretion [5].

The active N-demethylated metabolite (M5) demonstrates comparable potency to the parent drug and achieves steady-state exposure approximately half that of this compound [5]. Importantly, pharmacokinetic studies have demonstrated that this compound can be administered with or without food, as food has no clinically relevant effect on its pharmacokinetics [5]. This administration flexibility represents a practical advantage for patients experiencing treatment-related gastrointestinal symptoms.

CYP450-Mediated Drug Interactions

This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 enzymes, making it susceptible to interactions with strong and moderate CYP3A inhibitors and inducers [3] [4]. Concomitant administration with these agents requires dose modifications or avoidance, as outlined in the protocol below:

Strong CYP3A Inhibitors: Avoid concomitant use if possible. If coadministration is unavoidable, reduce this compound dose to 100 mg once daily for adults with BSA >1.5 m² [3] [4].

Moderate CYP3A Inhibitors: Avoid concomitant use if possible. If coadministration is unavoidable, reduce this compound dose to 200 mg once daily for adults with BSA >1.5 m² [3] [4].

CYP3A Inducers: Avoid concomitant use with strong or moderate CYP3A inducers, as they may decrease this compound plasma concentrations and reduce efficacy [3].

After discontinuation of a strong or moderate CYP3A inhibitor, patients should resume the this compound dose taken prior to initiating the inhibitor after 3-5 elimination half-lives of the inhibiting drug [4].

Special Population Considerations

Hepatic and Renal Impairment

Dosing recommendations for special populations require careful consideration based on available pharmacokinetic data:

Hepatic Impairment: No dosage adjustment is recommended for patients with mild hepatic impairment. For patients with moderate to severe hepatic impairment (total bilirubin >1.5 × ULN), no specific dosing recommendations exist due to insufficient data; however, these patients should be monitored more frequently for adverse reactions as they may be at increased risk [4].

Renal Impairment: No dosage adjustment is necessary for patients with mild to moderate renal impairment (CrCl 30 to <90 mL/min). For patients with severe renal impairment (CrCl <30 mL/min), no specific dosing recommendations exist due to lack of study data [3] [4].

Formulation Considerations

This compound is available in multiple formulations including 50 mg, 100 mg, and 200 mg capsules, as well as pellets for oral suspension [4]. The commercial capsule formulation (F06) contains tartaric acid as an acidulant to reduce pH-dependent solubility variability and ensure consistent bioavailability [6]. This represents a significant improvement over the initial clinical formulation (F1), which demonstrated suboptimal performance in pediatric patients due to high variability in systemic exposure [6]. Capsules should be swallowed whole and not opened, crushed, or chewed. If a dose is missed, it should be taken as soon as remembered unless the next dose is due within 12 hours [3].

Conclusion

This compound at 600 mg once daily represents an effective targeted therapy for patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC. The comprehensive dosing protocols outlined in these application notes provide researchers and clinicians with evidence-based guidance for optimal administration, dose modification, and toxicity management. The robust clinical efficacy data, particularly the 57% objective response rate in NTRK fusion-positive tumors and 78% objective response rate in ROS1-positive NSCLC, coupled with significant CNS activity, position this compound as an important therapeutic option in precision oncology [2] [1]. The well-characterized pharmacokinetic profile and manageable safety spectrum support its use across diverse patient populations, with ongoing research continuing to refine its application in targeted cancer therapy.

References

- 1. This compound in patients with advanced or metastatic NTRK ... [pmc.ncbi.nlm.nih.gov]

- 2. FDA approves this compound for NTRK solid tumors and... | FDA [fda.gov]

- 3. Guide + Max this compound , Adjustments - Drugs.com Dosage Dose [drugs.com]

- 4. Rozlytrek (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 5. Characterization of the pharmacokinetics of this compound and its active... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound dose confirmation in pediatric oncology patients [pmc.ncbi.nlm.nih.gov]

- 7. This compound: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]

Entrectinib tissue S9 metabolism assay protocol

Metabolic Profile of Entrectinib

Understanding how this compound is metabolized is crucial for designing relevant assays. The table below summarizes key characteristics:

| Aspect | Description |

|---|---|

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4), responsible for 76% of its metabolism in humans [1] [2]. |

| Active Metabolite | M5, which has similar pharmacological activity to the parent drug and reaches about 40% of the steady-state concentration of this compound [1] [3]. |

| Other Metabolic Pathways | In vitro studies also identify N-dealkylated, N-oxide, and hydroxylated metabolites [1]. |

| Reaction Phenotyping | In vitro incubation with recombinant human CYP enzymes showed inhibition potential ranked as: CYP2C8 ≈ CYP3A4 > CYP2C9 > CYP2C19 ≈ CYP3A5 > CYP2D6 > CYP2B6 > CYP1A2 [4]. |

Experimental Methodology: Liver Microsome Assay

While a tissue S9 assay protocol is not provided, one research paper details an investigation of this compound's metabolic stability in Rat Liver Microsomes (RLMs), which follows a similar principle [5]. The workflow and key parameters are outlined below.

The key methodological details from this study are summarized in the table below.

| Parameter | Description |

|---|---|

| Biological System | Rat Liver Microsomes (RLMs) [5]. |

| Incubation Conditions | This compound incubated with RLMs and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C [5]. |

| Analytical Technique | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [5]. |

| Chromatography | - Column: C18 (4.6 x 75 mm, 2.7 μm).

- Mobile Phase: Isocratic elution with a mix of ammonium formate in H₂O (pH 4.2) and acetonitrile (48:52).

- Run Time: 4 minutes [5]. | | Detection | - Ionization: Positive electrospray (ESI+).

- Mode: Multiple Reaction Monitoring (MRM). The specific mass transitions for this compound and its internal standard (Lapatinib) were monitored [5]. | | Key Measurements | The rate of this compound disappearance over time was measured to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) [5]. | | Method Validation | The bioanalytical method was validated for specificity, sensitivity (LOQ of 2.17 ng/mL), linearity, accuracy, and precision [5]. |

Application Notes for Researchers

For scientists aiming to study this compound metabolism, here are some key considerations:

- Assay Design: The primary goal of a metabolism assay is to quantify the disappearance of the parent drug (this compound) over time in the presence of a metabolically active system (like tissue S9 fraction or liver microsomes) and a cofactor (like NADPH). The intrinsic clearance is then calculated from the observed decay rate [6] [5].

- Tissue S9 vs. Liver Microsomes: While the provided protocol uses liver microsomes, a tissue S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of potential metabolic pathways (including those not present in liver-specific preparations) [6]. The experimental workflow for an S9 assay would be very similar to the one described above.

- Key Experimental Parameters:

- Cofactors: Ensure the presence of an NADPH-regenerating system to sustain CYP450 activity.

- Protein Binding: The assay measures intrinsic clearance based on unbound drug concentration. This compound is >99% protein bound in plasma, which is a critical factor when extrapolating in vitro data to in vivo predictions [1].

- LC-MS/MS: This remains the gold-standard technique for sensitive and specific quantification of drugs and their metabolites in complex biological matrices [5].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. In vitro and clinical investigations to determine the drug ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Review in NTRK+ Solid Tumours and ROS1+ ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound reverses cytostatic resistance through the ... [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of metabolic degradation of new ALK inhibitor [sciencedirect.com]

- 6. Route-dependent gut wall metabolism [sciencedirect.com]

Application Notes: Investigating Entrectinib Intestinal Absorption

For researchers investigating the oral absorption of entrectinib, a targeted kinase inhibitor, understanding its route-dependent intestinal metabolism is crucial for predicting its bioavailability and systemic exposure [1].

- Core Challenge: this compound's oral bioavailability and systemic exposure are influenced by several kinetic factors, with gut wall metabolism being a significant determinant that depends on the route of administration [1].

- Proposed Strategy: A whole-body Physiologically Based Pharmacokinetic (PBPK) model that incorporates the QGut model concept and accounts for segregated blood flow within the gut. This strategy allows for the quantitative capture of route-dependent gut extraction, moving beyond simple empirical observation to a predictive, mechanistic understanding [1].

- Experimental Foundation: The development and validation of this PBPK model for this compound relied on integrating data from several key experimental methods conducted in rats [1]:

- In vitro permeation and metabolism studies using tissue S9 fractions.

- In situ intestinal perfusion experiments.

- In vivo dose-escalation and hepatic extraction studies.

- Analytical Support: The pharmacokinetic data generated in these studies can be supported by a sensitive and specific UPLC-MS/MS method for quantifying this compound in plasma. A validated method with a lower limit of quantification (LLOQ) of 0.5 ng/mL is available, which provides the necessary sensitivity for such studies [2].

Experimental Protocol: PBPK Model Integration with Intestinal Perfusion Insights

The following protocol outlines the methodology for building a PBPK model that integrates data from in situ intestinal perfusion and other experiments to predict this compound absorption in humans.

Objective: To construct and validate a PBPK model for this compound that accurately predicts its oral bioavailability and systemic exposure by incorporating route-dependent gut metabolism.

1. Data Acquisition from Preclinical Studies

First, gather experimental data from rat studies to parameterize the initial model.

- In Vitro Metabolism & Permeation:

- In Situ Intestinal Perfusion:

- Procedure: Perform single-pass intestinal perfusion studies in anesthetized rats. Isolate a segment of the intestine (e.g., jejunum) and perfuse it with a solution containing this compound at a specific flow rate. Collect the perfusate at the outlet [1].

- Key Parameters: Calculate the effective permeability (